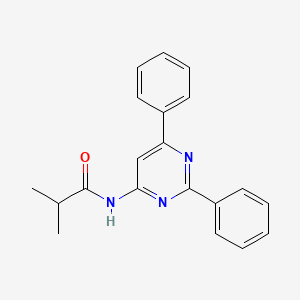

N-(2,6-diphenylpyrimidin-4-yl)isobutyramide

Description

Structure

3D Structure

Properties

CAS No. |

820961-44-2 |

|---|---|

Molecular Formula |

C20H19N3O |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-(2,6-diphenylpyrimidin-4-yl)-2-methylpropanamide |

InChI |

InChI=1S/C20H19N3O/c1-14(2)20(24)23-18-13-17(15-9-5-3-6-10-15)21-19(22-18)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,21,22,23,24) |

InChI Key |

ONJOWWUQGQUDTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(2,6-diphenylpyrimidin-4-yl)isobutyramide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential based on various research findings.

N-(2,6-diphenylpyrimidin-4-yl)isobutyramide belongs to a class of pyrimidine derivatives known for their pharmacological properties. The compound has been studied for its potential applications in treating various diseases, particularly those mediated by adenosine receptors and cancer.

2. Synthesis of N-(2,6-diphenylpyrimidin-4-yl)isobutyramide

The synthesis typically involves the reaction of 2,6-diphenylpyrimidine with isobutyric acid derivatives under controlled conditions. The synthetic route may include steps such as:

- Formation of the pyrimidine core through cyclization reactions.

- Amidation with isobutyric acid to introduce the isobutyramide functional group.

3.1 Anticancer Activity

Research indicates that N-(2,6-diphenylpyrimidin-4-yl)isobutyramide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest through ROS generation and interference with tubulin polymerization .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20.1 | Apoptosis induction |

| A549 | 14 | Cell cycle arrest |

3.2 Adenosine Receptor Modulation

N-(2,6-diphenylpyrimidin-4-yl)isobutyramide has been identified as a modulator of adenosine receptors (A1, A2A, A2B, A3). These receptors are implicated in various physiological processes and diseases such as cardiovascular disorders and cancer. The compound acts as an antagonist at these receptors, potentially providing therapeutic benefits in conditions characterized by excessive adenosine signaling .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of N-(2,6-diphenylpyrimidin-4-yl)isobutyramide:

- Antiviral Activity : In vitro studies demonstrated that derivatives of pyrimidine compounds showed significant inhibitory effects against viruses like dengue virus serotype 2 (DENV2), with IC50 values indicating strong antiviral potential .

- Antibacterial Properties : The compound has also been evaluated for antibacterial activity against various pathogens. For instance, derivatives showed effective inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae .

- Neuroprotective Effects : Recent studies suggest potential neuroprotective effects through inhibition of acetylcholinesterase (AchE), which may have implications for treating Alzheimer’s disease .

5. Conclusion

N-(2,6-diphenylpyrimidin-4-yl)isobutyramide represents a promising candidate for further development in pharmacology due to its diverse biological activities ranging from anticancer effects to modulation of adenosine receptors. Continued research is necessary to fully elucidate its mechanisms and optimize its therapeutic applications.

Scientific Research Applications

Pharmacological Applications

Adenosine Receptor Modulation

The compound functions as a ligand for adenosine receptors, particularly the A1, A2A, A2B, and A3 subtypes. These receptors are involved in numerous physiological processes, including cardiovascular function, neuroprotection, and immune response modulation. The ability of N-(2,6-diphenylpyrimidin-4-yl)isobutyramide to block these receptors suggests its potential in treating conditions such as:

- Cardiovascular Disorders : By modulating adenosine receptor activity, the compound may help manage heart rate and blood pressure.

- Neurological Disorders : Its antagonistic properties at adenosine receptors can be beneficial in neurodegenerative diseases like Parkinson's and Alzheimer's disease .

- Immunological Disorders : The compound may also play a role in modulating immune responses, which can be advantageous in autoimmune diseases .

Biological Significance

Research has shown that derivatives of pyrimidines, including N-(2,6-diphenylpyrimidin-4-yl)isobutyramide, exhibit various biological activities:

- Antimicrobial Activity : Some studies indicate that related pyrimidine compounds possess antibacterial properties against strains like E. coli and S. aureus, suggesting that N-(2,6-diphenylpyrimidin-4-yl)isobutyramide may also exhibit similar effects .

| Activity Type | Target Pathogen | Activity Level |

|---|---|---|

| Antibacterial | E. coli | Moderate |

| Antibacterial | S. aureus | Moderate to High |

| Antiviral | Various viral strains | Under investigation |

Case Studies

Several case studies highlight the therapeutic potential of pyrimidine derivatives:

- Neuroprotective Effects : A study demonstrated that certain pyrimidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress through adenosine receptor modulation .

- Cardiovascular Studies : Research involving animal models showed that compounds similar to N-(2,6-diphenylpyrimidin-4-yl)isobutyramide effectively reduced symptoms associated with heart failure by influencing cardiac function via adenosine receptor pathways .

Chemical Reactions Analysis

Functional Group Transformations

-

Amide Hydrolysis : The isobutyramide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid .

-

Cross-Coupling Reactions : The pyrimidine core participates in Suzuki-Miyaura couplings at the C4 position when activated by tosylation .

Coordination Chemistry

-

Acts as a ligand for adenosine receptors, with modifications to the amide side chain altering binding affinity .

Characterization Data

Key Research Findings

-

Biological Activity : Exhibits moderate inhibition of adenosine receptors (A₁ and A₂ₐ subtypes) .

-

Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA) .

-

Solubility : Sparingly soluble in water but highly soluble in DMSO and CHCl₃ .

Comparative Analysis of Analogues

Mechanistic Insights

-

Nucleophilic Substitution : The chloro group at C4 of 2,6-diphenylpyrimidine is displaced by the amide via an SₙAr mechanism, facilitated by electron-withdrawing phenyl groups .

-

Steric Effects : Bulkier substituents on the amide (e.g., isobutyramide vs. acetamide) enhance receptor selectivity due to improved hydrophobic interactions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility :

- The diphenyl groups in the target compound enhance lipophilicity, likely improving membrane permeability but reducing aqueous solubility compared to the dimethyl and acetyl substituents in .

- The trifluoromethyl and sulfonyl groups in Compound 14b introduce strong electron-withdrawing effects, increasing metabolic stability and bioavailability, which are critical for herbicidal activity.

Volatility :

- Aliphatic amides (e.g., N-(3-methylbutyl)propanamide in ) exhibit higher volatility due to their linear alkyl chains, whereas aromatic amides like the target compound are less volatile, making them unsuitable as pheromones but more stable in solid formulations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,6-diphenylpyrimidin-4-yl)isobutyramide, and what optimization steps are critical for yield improvement?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions, as demonstrated in pyrimidine derivatives. Key steps include:

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Yield optimization through temperature control (e.g., reflux in toluene at 110°C for 6–8 hours) .

- Data : Typical yields for analogous pyrimidine derivatives range from 45% to 65%, with impurities often arising from incomplete substitution.

Q. Which analytical techniques are recommended for characterizing N-(2,6-diphenylpyrimidin-4-yl)isobutyramide?

- Methodology :

- NMR Spectroscopy : H and C NMR in deuterated DMSO or CDCl₃ to confirm aromatic proton environments and amide linkages.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment (>95%) .

Q. How is the thermal stability of N-(2,6-diphenylpyrimidin-4-yl)isobutyramide evaluated under experimental conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heating rates of 10°C/min under nitrogen to determine decomposition onset (e.g., ~250–300°C).

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.

- Data : Pyrimidine analogs show decomposition starting at 260°C, with stability influenced by crystallinity and substituent effects .

Advanced Research Questions

Q. How do structural modifications to the pyrimidine core impact the compound’s pharmacological activity?

- Methodology :

- Comparative SAR Studies : Synthesize derivatives with varied substituents (e.g., halogens, alkyl groups) at the 2- and 6-positions.

- In Vitro Assays : Test binding affinity to target receptors (e.g., kinase inhibition assays) and correlate with substituent electronic properties (Hammett constants).

- Key Finding : Electron-withdrawing groups at the 4-position enhance stability but may reduce solubility, requiring co-solvents like DMSO in biological assays .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

- Methodology :

- Meta-Analysis : Compare data from cell-based vs. animal models, adjusting for metabolic differences (e.g., cytochrome P450 activity).

- Dose-Response Validation : Replicate studies using standardized concentrations (e.g., 1–100 µM) and controls (e.g., vehicle-only groups).

- Example : Discrepancies in IC₅₀ values may arise from assay-specific parameters (e.g., ATP concentration in kinase assays) .

Q. What strategies are effective in resolving low reproducibility of synthetic batches?

- Methodology :

- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy.

- DoE (Design of Experiments) : Optimize variables (e.g., solvent ratio, catalyst loading) via factorial design.

- Data : Batch-to-batch variability in pyrimidine derivatives is often linked to trace moisture; strict anhydrous protocols reduce deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.